molecular formula C11H17NO B3045931 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine CAS No. 116367-00-1

1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine

Cat. No.: B3045931
CAS No.: 116367-00-1
M. Wt: 179.26 g/mol
InChI Key: PZJOZFDBKPDRHV-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine is an organic compound characterized by its unique structure, which includes a methoxy group and two methyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3,5-dimethylbenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 4-methoxy-3,5-dimethylbenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like hydrobromic acid can replace the methoxy group with a bromine atom.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in developing new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors such as serotonergic, adrenergic, and dopaminergic receptors, influencing their activity.

    Pathways: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparison with Similar Compounds

1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine can be compared with similar compounds such as:

    4-Methoxy-3,5-dimethylphenylboronic acid: This compound shares a similar phenyl structure but differs in its functional groups, leading to different chemical properties and applications.

    3,5-Dimethyl-4-methoxybenzaldehyde: Another related compound used as a starting material in the synthesis of this compound.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6,9H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJOZFDBKPDRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398042
Record name 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116367-00-1
Record name 1-(4-Methoxy-3,5-dimethyl-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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